3-(3-Chlorophenyl)-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one
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Description
3-(3-Chlorophenyl)-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one, also known as 3-Cl-4-F-PEP, is a chemical compound that has gained interest in the scientific community due to its potential applications in research. This compound belongs to the class of phenylpiperazines, which have been found to exhibit various biological activities.
Scientific Research Applications
Metabolism and Disposition
Arylpiperazine derivatives, including those with chlorophenyl groups, undergo extensive metabolism involving CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites are known for their serotonin receptor-related effects, with significant distribution in tissues including the brain. The variability in metabolite-to-parent drug ratios among individuals highlights the complexity of their pharmacokinetics and the need for further exploration in this area (Caccia, 2007).
Therapeutic Uses
Research on piperazine derivatives reveals their significant potential in medicinal chemistry, offering therapeutic benefits across a spectrum of applications including antipsychotic, antidepressant, anticancer, and anti-inflammatory effects. Modifications to the piperazine nucleus can greatly influence the pharmacokinetics and pharmacodynamics of these molecules, underscoring the importance of structural variation in drug design and therapeutic application (Rathi et al., 2016).
Environmental Impact
Chlorophenols, including the 3-chlorophenyl group, are recognized for their environmental persistence and toxicity, necessitating studies on their impact and degradation. Research has focused on understanding the environmental behavior of chlorophenols, their toxic effects on aquatic life, and the mechanisms of microbial degradation, offering insights into potential remediation strategies (Krijgsheld & Gen, 1986).
properties
IUPAC Name |
3-(3-chlorophenyl)-1-[4-(2-fluoroethyl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClFN2O/c16-14-3-1-2-13(12-14)4-5-15(20)19-10-8-18(7-6-17)9-11-19/h1-3,12H,4-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKPBMOMUYNEJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C(=O)CCC2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-[4-(2-fluoroethyl)piperazin-1-yl]propan-1-one |
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